
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate, also known as DFHBI-1T, is a fluorescent molecule that has been widely used in scientific research. It is a derivative of biindole, a heterocyclic compound that is commonly found in natural products. DFHBI-1T has been synthesized using various methods, and it has been used to study a range of biological processes due to its unique fluorescence properties.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including structures similar to 3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate, are extensively utilized in medicinal chemistry for developing treatments for various human diseases. The pyrrolidine ring, due to its saturated nature and sp^3 hybridization, offers efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry and three-dimensional (3D) profile of molecules. This review highlights the bioactive molecules characterized by the pyrrolidine ring, showing its versatility and significance in drug discovery processes. It also discusses the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds, suggesting the potential relevance of compounds like 3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate in developing new drugs with varied biological profiles (Li Petri et al., 2021).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may interact with a variety of targets within the body
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Eigenschaften
IUPAC Name |
3,4-difluoro-2-(1H-indol-2-yl)-1H-indole;2-pyrrolidin-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2.C6H11NO2/c17-10-5-3-7-12-14(10)15(18)16(20-12)13-8-9-4-1-2-6-11(9)19-13;8-6(9)5-7-3-1-2-4-7/h1-8,19-20H;1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURTCFDVZOAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.C1=CC=C2C(=C1)C=C(N2)C3=C(C4=C(N3)C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


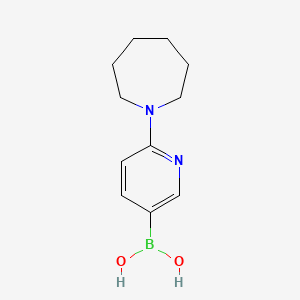
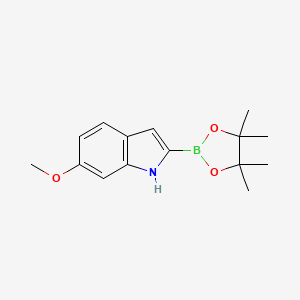
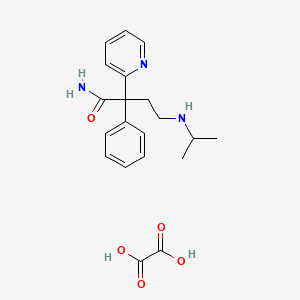
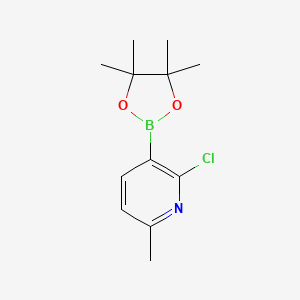
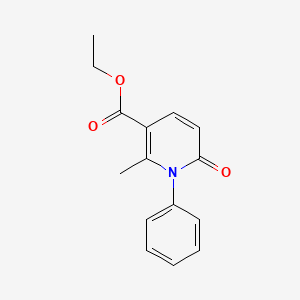


![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)


![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)